molecular formula C10H18ClNOSi B6243185 1-(pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride CAS No. 2402829-89-2

1-(pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride

Cat. No.: B6243185
CAS No.: 2402829-89-2
M. Wt: 231.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride typically involves the reaction of pyrrolidin-3-ylacetylene with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane or tetrahydrofuran, is essential to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(pyrrolidin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • Pyrrolidine derivatives

  • Trimethylsilyl-containing compounds

Properties

CAS No.

2402829-89-2

Molecular Formula

C10H18ClNOSi

Molecular Weight

231.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.